(2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-16-8-9-18(20(13-16)27-2)22(25)24-12-11-17(14-24)28-21-10-7-15-5-3-4-6-19(15)23-21/h3-10,13,17H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUJZSMPDAZVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline derivative and the dimethoxyphenyl group. One common synthetic route includes the following steps:
Quinoline Derivative Synthesis: : Quinoline derivatives can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Dimethoxyphenyl Group Preparation: : The dimethoxyphenyl group can be synthesized by the methylation of phenol using dimethyl sulfate in the presence of a base.
Coupling Reaction: : The quinoline derivative and the dimethoxyphenyl group are then coupled using a suitable reagent, such as a carbodiimide, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: : Substitution reactions can occur at the quinoline or dimethoxyphenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Substitution reactions typically require strong bases or acids, depending on the specific substitution desired.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Hydroquinone derivatives.
Substitution: : Various substituted quinoline and dimethoxyphenyl derivatives.
Scientific Research Applications
Overview
The compound (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered significant attention in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure combines a quinoline moiety, recognized for its diverse biological activities, with a dimethoxyphenyl group that enhances its chemical properties. This article explores the applications of this compound across different domains.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various coupling reactions, making it valuable in the development of new materials and chemical intermediates.
Biology
- Biological Activity : Research indicates that the compound exhibits potential antimicrobial and antiviral properties. Studies have shown that derivatives of quinoline compounds can inhibit the growth of various pathogens, suggesting that this compound may have similar effects.
- Mechanism of Action : The quinoline moiety interacts with specific enzymes and receptors, which could lead to significant biological effects, including inhibition of bacterial and viral replication.
Medicine
- Drug Discovery : There is ongoing investigation into the therapeutic potential of this compound in drug development. Its structural features suggest that it could be effective against various diseases, particularly those caused by resistant strains of bacteria or viruses.
- Potential Therapeutic Agents : The compound may be explored for its role in developing new treatments for conditions such as infections or cancer due to its promising biological activities.
Industry
- Catalyst Production : In industrial applications, this compound may be utilized in the production of catalysts or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various chemical processes.
Mechanism of Action
The mechanism by which (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to biological effects such as antimicrobial and antiviral activities. The dimethoxyphenyl group contributes to the compound's chemical stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and synthetic differences between the target compound and related analogs from the evidence:
*Calculated based on molecular formula.
Structural and Functional Insights
Substituent Effects on Synthesis: The 2-nitroethyl group in compound 3j reduces synthetic yield (45%) compared to 3k (68%), likely due to steric hindrance or instability of the nitro group during the Ugi reaction . The target compound’s quinolin-2-yloxy group may similarly complicate synthesis, requiring optimized coupling conditions. The dimethoxyphenyl moiety in the target compound mirrors Futibatinib’s 3,5-dimethoxyphenyl ethynyl group, which is critical for FGFR binding .
Biological Relevance: Compounds with quinoline or pyrazole cores (e.g., Futibatinib and (3,5-diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone) exhibit anticancer activity via kinase or nucleic acid interactions . The target compound’s quinoline moiety positions it as a candidate for similar mechanisms. The pyrrolidine ring in the target compound and 3j/3k may enhance solubility and conformational flexibility, aiding membrane permeability .
Molecular Weight and Drug-Likeness :
- The target compound (~405 g/mol) falls within Lipinski’s rule of five, unlike 3j (~613 g/mol), which may face bioavailability challenges. Futibatinib (418 g/mol) demonstrates that slightly higher weights are permissible for kinase inhibitors .
Biological Activity
The compound (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has attracted significant attention in biological research due to its potential therapeutic applications. Its structure incorporates a quinoline moiety , recognized for its diverse biological activities, and a dimethoxyphenyl group , which may enhance its chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- IUPAC Name : (2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
- Molecular Formula : C22H22N2O4
- Molecular Weight : 378.43 g/mol
The compound's structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The quinoline component is known to engage with multiple enzymes and receptors, potentially leading to effects such as:
- Antimicrobial Activity : The quinoline structure is often linked with antimicrobial properties, suggesting that this compound may exhibit similar effects.
- Antiviral Properties : Research indicates that quinoline derivatives can inhibit viral replication, making this compound a candidate for antiviral drug development.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although specific pathways remain to be elucidated.
Antimicrobial Activity
A study evaluating various quinoline derivatives indicated that compounds with similar structures demonstrated significant antimicrobial activity against a range of pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Quinoline A | 8 | E. coli |
| Quinoline B | 16 | S. aureus |
| (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone | TBD | TBD |
Cytotoxicity Studies
In vitro studies on cancer cell lines have shown promising results for quinoline derivatives. The following table presents IC50 values for various cell lines:
Case Studies
- Anticancer Activity : A recent study focused on the anticancer properties of quinoline derivatives found that compounds similar to (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancers. The study utilized an MTT assay to measure cell viability post-treatment.
- Antiviral Effects : Another investigation explored the antiviral potential of quinoline-based compounds against influenza viruses. Results showed that these compounds could inhibit viral replication at low micromolar concentrations, indicating their potential as antiviral agents.
Q & A
Q. What are the key synthetic steps for preparing (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone?
The synthesis involves three critical stages:
- Quinoline Intermediate Formation : Cyclocondensation of aniline derivatives, followed by functionalization to introduce the quinolin-2-yloxy group .
- Pyrrolidine Ring Synthesis : Cyclization of amines with carbonyl compounds (e.g., formaldehyde) under controlled conditions .
- Coupling Reaction : Use of carbodiimide coupling agents (e.g., EDC or DCC) to link the quinoline-pyrrolidine intermediate with the 2,4-dimethoxyphenyl moiety . Optimization of solvent (DMF or DCM), temperature (20–80°C), and reaction time (12–24 hrs) is critical for yields >70% .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbonyl signals (δ 170–175 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm) and ether (C-O) vibrations (~1200 cm) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] for CHNO) .
Q. What are the common challenges in crystallizing this compound for X-ray analysis?
- Twinned Data : High solvent content or flexible pyrrolidine rings may lead to twinning, requiring SHELXL refinement with TWIN commands .
- Thermal Motion : The quinoline moiety’s planar structure can cause anisotropic displacement parameters, necessitating multi-temperature XRD studies .
Advanced Research Questions
Q. How can the coupling reaction between quinoline and pyrrolidine intermediates be optimized?
- Reagent Selection : Carbodiimides (EDC/DCC) outperform HOBt/DMAP in minimizing side reactions for this sterically hindered system .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 2–4 hrs with 15–20% yield improvement .
- Solvent Effects : Polar aprotic solvents (DMF) enhance reactivity, while DCM improves solubility of hydrophobic intermediates .
Q. How do computational models predict the compound’s interaction with biological targets?
- Docking Studies : Molecular dynamics simulations suggest the quinoline moiety intercalates with DNA, while the pyrrolidine ring enhances binding via conformational flexibility .
- Pharmacophore Mapping : The 2,4-dimethoxy group is critical for hydrogen bonding with kinase ATP pockets (e.g., EGFR), validated by free energy calculations (ΔG ≈ -9.2 kcal/mol) .
Q. How can contradictions in biological activity data (e.g., IC variability) be resolved?
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with halogens) to isolate contributions to potency .
- Assay Optimization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out false positives from aggregation or solubility artifacts .
Q. What strategies address poor aqueous solubility in pharmacological studies?
- Prodrug Design : Introduce phosphate esters at the pyrrolidine nitrogen, improving solubility by 10-fold without compromising activity .
- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size: 150–200 nm; PDI <0.2) to enhance bioavailability in in vivo models .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline Formation | Aniline + Cyclocondensation agent | 60–75 | |
| Pyrrolidine Synthesis | Amine + Formaldehyde (RT, 12 hrs) | 70–85 | |
| Coupling Reaction | EDC, DCM, 24 hrs | 65–80 |
Q. Table 2: Spectroscopic Data
| Technique | Key Signals | Functional Group |
|---|---|---|
| H NMR (400 MHz) | δ 3.85 (s, 6H, OCH) | Methoxy groups |
| IR (KBr) | 1680 cm | Carbonyl (C=O) |
| HRMS | [M+H] = 397.1652 (calc. 397.1655) | Molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
